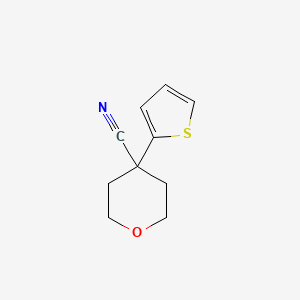

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile

Description

Propriétés

IUPAC Name |

4-thiophen-2-yloxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEJVYBEURUTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with a suitable nitrile precursor under acidic or basic conditions to form the desired tetrahydropyran ring. The reaction conditions often include the use of catalysts such as lanthanide triflates or transition metal complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the thienyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thienyl derivatives.

Applications De Recherche Scientifique

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The thienyl group can interact with various enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to active sites of enzymes, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile, highlighting substituent variations, physicochemical properties, and applications:

Activité Biologique

4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound with a molecular formula of C10H11NOS and a molecular weight of approximately 191.26 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial properties and potential neuroprotective effects. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound features a unique structural composition characterized by a tetrahydropyran ring and a thiophene substituent. These structural elements contribute to its biological activity and interaction with various biological targets.

Biological Activities

Research indicates that 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess significant antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective advantages by modulating signaling pathways involved in neuronal survival and function. For instance, compounds with pyran structures have been linked to neuroprotection in models of neurodegenerative diseases, suggesting that 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile may offer similar benefits .

The exact mechanism of action for 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile remains largely unexplored. However, it is hypothesized that the compound interacts with various enzymes and receptors through the nitrogen atoms present in its structure, potentially influencing cellular processes and biochemical pathways.

Synthesis Methods

Several synthetic pathways have been developed for the preparation of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile. These methods often involve multi-component reactions utilizing readily available starting materials such as aldehydes and malononitrile . The efficiency of these synthetic routes can vary based on the specific reagents and conditions employed.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | Contains dimethylamino group | Enhanced solubility and potential pharmacological effects |

| 4-(Furanyl)tetrahydro-2H-pyran-4-carbonitrile | Furanyl substituent instead of thiophene | Different electronic properties affecting reactivity |

| 3-(Thienyl)tetrahydro-2H-pyran-3-carbonitrile | Thienyl at a different position | Variations in biological activity based on position |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Q & A

Q. What are the recommended synthetic routes for 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile?

Methodological Answer: A common approach involves cyanide introduction at the tetrahydropyran core. For example, describes a method using tetrahydro-4H-pyran-4-one reacted with TMSCN (trimethylsilyl cyanide) under anhydrous conditions with Ti(O-iPr)₄ as a catalyst. Key steps include:

- Reaction Setup : Conduct under inert gas (N₂) at low temperatures (-5°C) to minimize side reactions.

- Workup : Quench with water, filter, and purify via column chromatography to isolate the product.

- Adaptation : Substitute the ketone precursor with 4-(2-thienyl)tetrahydro-2H-pyran-4-one for target compound synthesis. Validate purity using HPLC or GC-MS .

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm the thienyl group (δ ~6.5–7.5 ppm for aromatic protons) and cyanide functionality (δ ~110–120 ppm for CN carbon). highlights the utility of 2D NMR (COSY, HSQC) for resolving overlapping signals in heterocyclic systems.

- X-ray Crystallography : For structural confirmation, demonstrates how X-ray data can reveal boat conformations in pyran derivatives and conjugation effects (e.g., C–N bond shortening).

- IR Spectroscopy : Confirm the nitrile stretch (~2200–2250 cm⁻¹) and thiophene C–S vibrations (~600–700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on analogous compounds ():

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

- Catalyst Screening : suggests titanium-based catalysts (e.g., Ti(O-iPr)₄) improve cyanide addition efficiency. Test alternatives like Zn(CN)₂ or KCN with phase-transfer catalysts.

- Temperature Control : Monitor exothermic reactions using jacketed reactors; lower temperatures (-10°C to 0°C) may enhance selectivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates. used ethanol for similar reactions but noted yield dependence on solvent polarity .

Q. How can contradictions in spectroscopic data be resolved?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., X-ray for conformation, NMR for substituent orientation). resolved bond-length discrepancies (e.g., C–N vs. C–NO₂) using crystallographic data.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify misassignments.

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility causing signal splitting .

Q. What strategies stabilize 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile under varying conditions?

Methodological Answer:

- pH Stability : Test in buffered solutions (pH 3–10) to assess hydrolysis susceptibility. notes incompatibility with strong acids/bases.

- Light Sensitivity : Store in amber vials if UV-Vis analysis () indicates photoactivity.

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds; recommends storage below 25°C .

Q. How to design experiments for assessing biological activity?

Methodological Answer:

- Target Selection : Prioritize pathways where pyran derivatives show activity (e.g., calcium channels, anti-inflammatory targets) based on and .

- In Vitro Assays : Use cell lines (e.g., HEK293 for ion channels) with fluorescence-based readouts (e.g., Ca²⁺ flux).

- Dose-Response Curves : Test 0.1–100 µM concentrations; include positive controls (e.g., nifedipine for calcium antagonism) .

Q. How to address solubility challenges in pharmacological studies?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) for in vitro assays; warns against DMSO degradation under prolonged storage.

- Prodrug Design : Modify the nitrile group to a hydrolyzable ester (e.g., tert-butyl) for enhanced aqueous solubility.

- Nanoformulations : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.